molecular formula C₁₅H₁₈N₄O₅ B1141357 2-NP-Amoz CAS No. 183193-59-1

2-NP-Amoz

Cat. No. B1141357
M. Wt: 334.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of novel immunizing haptens for AMOZ, including its nitrophenyl derivative (NPAMOZ), involves derivatization with specific acids to enhance the sensitivity and specificity of detection assays, like the enzyme-linked immunosorbent assay (ELISA). These synthetic approaches aim at producing antibodies with improved sensitivity towards NPAMOZ by altering the molecular structure to enhance immunogenicity and detection capabilities (Xu et al., 2013).

Molecular Structure Analysis

The molecular modeling and analysis of NPAMOZ and its derivatives focus on understanding the lowest energy conformations and how these affect antibody binding and sensitivity in detection assays. The design of novel haptens for immunization and detection assays is based on molecular structure alterations that enhance the elicitation of specific antibodies against NPAMOZ (Xu et al., 2013).

Chemical Reactions and Properties

The chemical properties of NPAMOZ and its haptens involve reactions with various derivatizing agents to form immunizing haptens. These chemical modifications are crucial for producing specific polyclonal antibodies targeting NPAMOZ, facilitating its detection in complex matrices like food samples. The choice of derivatizing agents and the resulting chemical reactions are tailored to improve assay sensitivity and specificity (Xu et al., 2013).

Scientific Research Applications

  • Development of Detection Assays for AMOZ in Animal Tissues : Several studies have focused on developing sensitive and specific assays for detecting AMOZ in various animal tissues, utilizing the 2-NP-AMOZ derivative. Techniques include enzyme-linked immunosorbent assays (ELISAs) and immunochromatographic strips, demonstrating high sensitivity and specificity for 2-NP-AMOZ, with applications in monitoring trace levels of AMOZ residues in fish, shrimp, and other edible animal tissues (Shen et al., 2012), (Xie et al., 2019), (Sheu et al., 2012).

  • Advances in Antibody Production for AMOZ Detection : Research has been conducted on the generation of monoclonal antibodies against 2-NP-AMOZ. These antibodies have been utilized to enhance the sensitivity and specificity of detection assays for AMOZ in animal tissues, ensuring reliable and rapid screening methods (Xu et al., 2013), (Lu et al., 2020).

  • Direct Detection of AMOZ in Food Samples Without Derivatization : Some studies have developed ELISA methods capable of directly detecting AMOZ in food samples, bypassing the need for derivatization steps. This approach offers a faster and more straightforward method for the detection of AMOZ residues in various foods (Song et al., 2012).

Future Directions

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYAMVONOKWOLP-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016484
Record name 5-[(morpholin-4-yl)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-NP-Amoz

CAS RN

183193-59-1
Record name 5-[(morpholin-4-yl)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NP-AMOZ
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
39
Citations
SY Sheu, YT Tai, WR Li, YC Lei, KH Hsieh… - Journal of Veterinary …, 2012 - jstage.jst.go.jp
… The assay enables the detection of protein bound AMOZ in the form of a 2-nitrophenyl derivative (2-NP-AMOZ) in sample supernatant or extract after acid hydrolysis and derivatization …
Number of citations: 5 www.jstage.jst.go.jp
PJ Luo, WX Jiang, RC Beier, JZ Shen, HY Jiang… - Biomedical and …, 2012 - Elsevier
… Standard solutions of 2-NP-AMOZ were made by dilution in … 2-NP-AMOZ and other related compounds were obtained and are listed in Table 2. The CR of the PAb against 2-NP-AMOZ …
Number of citations: 12 www.sciencedirect.com
Y Xie, Y Wang, X Yan, L Gan, T Le - Molecules, 2021 - mdpi.com
… but not AMOZ, the AMOZ residues were derivatized into 2-NP-AMOZ before detection using the immunoassay methods that we developed in this study. Different concentrations of AMOZ …
Number of citations: 3 www.mdpi.com
MA Alam, T Muhammad - Journal of Biotechnology, 2014 - researchgate.net
A method has been developed to analyse AMOZ (5-methylemorpholino-3-amino-2-oxazolidinone), AOZ(3-amino-2-oxazolidinone), SEM (semicarbazide) and AHD (1-aminohydantoin) …
Number of citations: 1 www.researchgate.net
Y Zhang, C Zhao, B Wu, Y Li, F Lv, J Zhang, B Zhou… - Fisheries science, 2018 - Springer
… with a free nitrophenyl derivative of AMOZ (2-NP-AMOZ) in standards or samples for binding with … showed high sensitivity and specification to 2-NP-AMOZ with a half maximal inhibitory …
Number of citations: 4 link.springer.com
X Liu, F Xia, S Zhang, Y Cheng, L Fan, S Kang, X Gao… - Food Chemistry, 2023 - Elsevier
… platform was developed for the simultaneous detection of 2-NP-AMOZ and 2-NP-AHD in … able to simultaneously and sensitively detect 2-NP-AMOZ and 2-NP-AMOZ within 15 min, and …
Number of citations: 4 www.sciencedirect.com
ESI Interface, MS mode Positive, CIDG Ar, E Mode - shopshimadzu.com
… Derivatized nitrofuran metabolites, 2-NP-AH, 2-NP-SC, 2NP-AOZ and 2-NP-AMOZ were used for LC/MS/MS method development and post-spiked calibration. AH, SC, AOZ and AMOZ …
Number of citations: 0 www.shopshimadzu.com
Y Zhang, H Qiao, C Chen, Z Wang, X Xia - Food Chemistry, 2016 - Elsevier
A method was described for monitoring four nitrofuran metabolites including 5-methylmorpholino-3-amino-2-oxazolidinone (AMOZ), 3-amino-2-oxazolidone (AOZ), 1-amino-hydantoin (…
Number of citations: 93 www.sciencedirect.com
ELE Jester, A Abraham, Y Wang, KR El Said… - Food chemistry, 2014 - Elsevier
Regulatory monitoring for nitrofuran drug residues in aquaculture products has largely focused on LC-MS/MS. In addition, there is a need for facile and high-throughput screening …
Number of citations: 46 www.sciencedirect.com
L Ye, N Chamkasem, A Williams… - Laboratory Information …, 2011 - researchgate.net
… Stock Solution: Stock solutions of derivatized standards (2-NP-AHD, 2-NP-SCA, 2-NPAOZ and 2-NP-AMOZ) were prepared in separate 25 mL volumetric flasks with MeOH to produce …
Number of citations: 2 www.researchgate.net

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